Esculentin-2P

Antimicrobial peptide MIC determination Gram-negative bacteria

Esculentin-2P is a 37-residue, cationic (net charge +6), C-terminally cyclized antimicrobial peptide (AMP) belonging to the Esculentin-2 subfamily of the frog skin active peptide (FSAP) family, originally isolated from the Northern leopard frog Rana pipiens. The peptide features a conserved N-terminal hydrophobic hexapeptide, an amphipathic α-helical core, and a structurally critical C-terminal disulfide bond (Cys31–Cys37) that forms a heptapeptide macrocycle.

Molecular Formula
Molecular Weight
Cat. No. B1576643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsculentin-2P
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Esculentin-2P Procurement Guide: Verifyable Antimicrobial Peptide Identity, Potency, and Differential Activity


Esculentin-2P is a 37-residue, cationic (net charge +6), C-terminally cyclized antimicrobial peptide (AMP) belonging to the Esculentin-2 subfamily of the frog skin active peptide (FSAP) family, originally isolated from the Northern leopard frog Rana pipiens . The peptide features a conserved N-terminal hydrophobic hexapeptide, an amphipathic α-helical core, and a structurally critical C-terminal disulfide bond (Cys31–Cys37) that forms a heptapeptide macrocycle . Esculentin-2P displays antibacterial activity against Gram-negative bacteria (E. coli MIC = 10 μM) and antiviral activity against enveloped iridoviruses and herpesviruses at micromolar concentrations . The peptide acts via direct membrane disruption, functioning within minutes and at temperatures as low as 0 °C, distinguishing it from mammalian AMPs that are often temperature-sensitive .

Why Esculentin-2P Cannot Be Substituted by Other Esculentin-2 or Frog Skin AMPs Without Quantitative Verification


The Esculentin-2 peptide subfamily exhibits extreme sequence hypervariability across Ranid frog species, driven by positive selection on the mature peptide domain; pairwise sequence identity between esculentin-2 paralogs from different species can fall below 50% despite conserved overall architecture . These sequence differences translate into marked, measurable divergence in antibacterial potency, target selectivity (Gram-positive vs. Gram-negative vs. fungal), hemolytic threshold, and antiviral spectrum. For example, Esculentin-2P (Rana pipiens) and Esculentin-2PLa (Rana palustris) share only ~62% sequence identity and differ by 10-fold in E. coli MIC . Even peptides co-isolated from the same frog species, such as Ranatuerin-2P and Esculentin-2P, display distinct antiviral inhibition profiles against identical viral targets . Generic substitution without batch-specific activity verification risks selecting a peptide with qualitatively different biological performance for the intended experimental system.

Esculentin-2P Quantitative Evidence Guide: Comparator-Based Differential Performance Data


Gram-Negative Antibacterial Potency: Esculentin-2P vs. Esculentin-2PLa vs. Brevinin-2PRa (Cross-Study MIC Comparison)

Against Escherichia coli, Esculentin-2P (Rana pipiens) exhibits a minimum inhibitory concentration (MIC) of 10 μM . This is 10-fold weaker than the closely related paralog Esculentin-2PLa (Rana palustris), which achieves an MIC of 1 μM against the same target species . Brevinin-2PRa, a frog skin AMP from a different structural family (Brevinin-2), shows intermediate potency with an MIC of 6 μM against E. coli ATCC 25922 . These quantitative differences highlight that within the esculentin-2 subfamily, relatively modest sequence divergence yields order-of-magnitude potency shifts, precluding reliable cross-peptide extrapolation.

Antimicrobial peptide MIC determination Gram-negative bacteria

Antiviral Activity Against Frog Virus 3: Direct Head-to-Head Comparison of Esculentin-2P and Ranatuerin-2P

In the only published direct head-to-head antiviral comparison, Chinchar et al. (2001) tested Esculentin-2P (E2P) and Ranatuerin-2P (R2P) — two AMPs co-isolated from Rana pipiens — against Frog Virus 3 (FV3, an iridovirus) in fathead minnow (FHM) cells. Both peptides achieved 90% inhibition of FV3 infectivity at 500 μM . This equivalent endpoint potency conceals an important structural distinction: Esculentin-2P is a 37-residue peptide with a C-terminal disulfide-closed macrocycle, while Ranatuerin-2P is a 28-residue peptide with a different loop architecture, suggesting that the FV3 inactivation mechanism tolerates significant structural variation at equimolar concentrations . For procurement decisions where FV3 is the target, the two peptides appear interchangeable on potency alone, but downstream mechanistic or resistance studies may require the specific structural features of Esculentin-2P's heptapeptide macrocycle.

Antiviral peptide Iridovirus Frog virus 3

Antiviral Activity Against Channel Catfish Virus: Esculentin-2P vs. Ranatuerin-2P Differential Inhibition

Against Channel Catfish Virus (CCV, a herpesvirus) in catfish ovary (CCO) cells, Esculentin-2P achieved 90% inhibition at 50 μM, whereas Ranatuerin-2P achieved 99% inhibition at the same concentration . This 9-percentage-point difference in residual infectivity (10% vs. 1%) at 50 μM indicates that Ranatuerin-2P provides marginally more complete CCV inactivation at this concentration. However, both peptides show a 10-fold greater potency against CCV (90–99% inhibition at 50 μM) compared to FV3 (90% inhibition at 500 μM), revealing a conserved herpesvirus-selective potency advantage that is independent of whether the peptide belongs to the Esculentin-2 or Ranatuerin-2 family .

Antiviral peptide Herpesvirus Channel catfish virus

Cold-Temperature Viral Inactivation Kinetics: Esculentin-2P vs. Mammalian Antimicrobial Peptides (Class-Level Differentiation)

Esculentin-2P and Ranatuerin-2P both inactivate FV3 and CCV within minutes at temperatures as low as 0 °C, acting via direct virucidal disruption rather than inhibition of intracellular replication . This contrasts sharply with mammalian α-defensins (e.g., HNP-1) and cathelicidins (e.g., LL-37), which typically require physiological temperatures (37 °C) and prolonged incubation for optimal antiviral activity . At 0 °C, LL-37 shows substantially reduced membrane-disrupting kinetics due to temperature-dependent lipid phase behavior, whereas amphibian esculentin-2 and ranatuerin-2 peptides retain full virucidal activity . This cold-activity property is relevant for experiments conducted at low temperatures (e.g., virus–peptide pre-incubation on ice, cold-adapted virus models) or for applications in ectothermic animal health research.

Temperature-dependent activity Antiviral kinetics Direct virucidal

Selectivity Window: Esculentin-2CHa Hemolytic LC50 as a Class-Level Indicator for Esculentin-2P's Therapeutic Index

No direct hemolytic activity data have been published for Esculentin-2P itself . However, the closely related esculentin-2 paralog Esculentin-2CHa (GFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQC; ~81% sequence identity to Esculentin-2P) exhibits a hemolytic LC50 of 150 μM against human erythrocytes alongside antibacterial MIC values of ≤6 μM against S. aureus and ≤10 μM against E. coli, yielding a selectivity index (LC50/MIC) of ≥15–25 . The high sequence identity and conserved N-terminal hydrophobic hexapeptide (GFSSIF) — shown to be essential for both antimicrobial and hemolytic activity in Esculentin-2CHa — support a class-level inference that Esculentin-2P likely operates within a comparable selectivity window . In contrast, the [D20K, D27K] cationic analog of Esculentin-2CHa increases antibacterial potency up to 4-fold but drastically reduces the selectivity index due to a 13.6-fold increase in hemolytic activity (LC50 = 11 μM) , illustrating that even single-residue charge modifications within the esculentin-2 scaffold can collapse the therapeutic window.

Hemolytic activity Selectivity index Cytotoxicity

Sequence Identity and Net Charge Differential Within the Esculentin-2 Subfamily: Structural Basis for Divergent Bioactivity

Pairwise sequence alignment of three experimentally characterized esculentin-2 peptides reveals substantial divergence: Esculentin-2P (Rana pipiens) shares 62.2% identity with Esculentin-2PLa (Rana palustris) and 81.1% identity with Esculentin-2CHa (Rana chiricahuensis) . Net charge varies from +5 (Esculentin-2PLa) to +6 (Esculentin-2P) to +7 (Esculentin-2CHa), while hydrophobicity (GRAVY) ranges from 0.357 (Esculentin-2P) to 0.468 (Esculentin-2PLa) . All three peptides conserve the Cys31–Cys37 disulfide bond and the Rana-box motif, but differ at 7–14 positions scattered across both the N-terminal hydrophobic domain and the α-helical core. The molecular weight spans from ~3852 Da (Esculentin-2PLa) to ~3871 Da (Esculentin-2P) to ~3880 Da (Esculentin-2CHa), and these differences can be resolved by HPLC and mass spectrometry for identity confirmation upon procurement .

Sequence alignment Structure-activity relationship Peptide engineering

Esculentin-2P Best-Fit Application Scenarios Driven by Quantitative Evidence


Amphibian and Fish Viral Challenge Models Requiring Cold-Temperature Virucidal Activity

Esculentin-2P is uniquely suited for experiments requiring direct viral inactivation at low temperature. The peptide inactivates Frog Virus 3 and Channel Catfish Virus within minutes at 0 °C via direct envelope disruption, unlike mammalian AMPs that lose activity below 37 °C . This property makes Esculentin-2P the appropriate positive control or test article for antiviral studies in ectothermic vertebrate cell lines (FHM, CCO) and for ex vivo virus neutralization assays where incubation on ice is standard protocol . For CCV-focused studies, note that Ranatuerin-2P provides marginally higher inhibition at 50 μM (99% vs. 90%), but Esculentin-2P offers the added advantage of Gram-negative antibacterial activity .

Gram-Negative Selective Antibacterial Screening with Defined Potency Threshold

With an E. coli MIC of 10 μM, Esculentin-2P serves as a moderately potent Gram-negative-selective reference peptide for screening campaigns . Its potency is intermediate between the more active Esculentin-2PLa (MIC 1 μM) and less active Ranatuerin-2P (MIC 13 μM against E. coli ), providing a defined baseline for structure-activity relationship (SAR) studies of sequence modifications. Researchers comparing the contribution of specific residues to Gram-negative activity can use Esculentin-2P's 10 μM MIC as a benchmark, with the 10-fold improvement of Esculentin-2PLa serving as evidence that specific sequence substitutions (particularly in the N-terminal and core helical regions) can dramatically enhance potency .

Peptide Engineering Studies Targeting the C-Terminal Disulfide Macrocycle (Rana-Box)

Esculentin-2P contains the evolutionarily conserved Rana-box motif (Cys31–Xaa5–Cys37) that forms a C-terminal heptapeptide macrocycle via disulfide bonding . Structure-activity data from the closely related Esculentin-2CHa demonstrate that removal of this cyclic domain and replacement of Cys31/Cys37 with serine residues results in appreciable decreases in antimicrobial and cytotoxic activity . Esculentin-2P is therefore an appropriate wild-type template for mutagenesis studies probing the functional role of the Rana-box in membrane disruption, proteolytic stability, and target selectivity. Its intermediate net charge (+6) and hydrophobicity (GRAVY 0.357) provide a balanced starting point for charge-substitution or hydrophobicity-modification campaigns .

Dual-Readout Assays Requiring Simultaneous Antibacterial and Antiviral Activity Measurement

Esculentin-2P is one of the few amphibian AMPs with experimentally validated activity against both bacteria (E. coli) and vertebrate viruses (FV3, CCV) in published studies . This dual activity profile enables its use as a single-agent positive control in co-infection or polymicrobial challenge models where both bacterial and viral endpoints are measured. In contrast, Ranatuerin-2P — while comparably antiviral — shows a different antibacterial profile that includes Gram-positive activity against S. aureus (MIC = 50 μM ) but weaker Gram-negative potency, making peptide selection dependent on which bacterial species is used in the co-infection model.

Quote Request

Request a Quote for Esculentin-2P

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.